molecular formula C21H20ClNO5 B12430144 but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

Cat. No.: B12430144
M. Wt: 401.8 g/mol
InChI Key: GMDCDXMAFMEDAG-CTHHTMFSSA-N
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Description

The compound “but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[124002,607,12]octadeca-1(18),7(12),8,10,14,16-hexaene” is a complex organic molecule with a unique structure It consists of a but-2-enedioic acid moiety and a tetracyclic system with multiple rings, including a chlorine atom, a methyl group, and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the but-2-enedioic acid moiety: This can be achieved through the oxidation of but-2-ene using strong oxidizing agents such as potassium permanganate or ozone.

    Construction of the tetracyclic system: This involves a series of cyclization reactions, often using catalysts such as palladium or nickel to facilitate the formation of the multiple rings.

    Introduction of the chlorine atom and methyl group: These can be introduced through halogenation and alkylation reactions, respectively, using reagents such as chlorine gas and methyl iodide.

    Incorporation of the oxygen atom: This can be achieved through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of large-scale reactors and separation techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions, with reagents such as sodium hydroxide or ammonia.

    Addition: The double bonds in the compound can undergo addition reactions with reagents such as hydrogen gas or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia, halogens.

    Addition: Hydrogen gas, halogens.

Major Products Formed

    Oxidation: Higher oxidation state products such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or alkanes.

    Substitution: Substituted derivatives with different functional groups.

    Addition: Addition products with added hydrogen or halogen atoms.

Scientific Research Applications

The compound but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    But-2-enedioic acid: A simpler compound with similar structural features.

    9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene: A compound with a similar tetracyclic system but lacking the but-2-enedioic acid moiety.

Uniqueness

The uniqueness of but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene lies in its combination of structural features, including the but-2-enedioic acid moiety, the tetracyclic system, and the presence of chlorine, methyl, and oxygen atoms. This unique structure gives the compound distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

InChI

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/t14-,15-;/m1./s1

InChI Key

GMDCDXMAFMEDAG-CTHHTMFSSA-N

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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